molecular formula C11H13NO3 B13488307 3-(N-phenylacetamido)propanoic acid

3-(N-phenylacetamido)propanoic acid

Cat. No.: B13488307
M. Wt: 207.23 g/mol
InChI Key: KSFLDPFPSJLFLA-UHFFFAOYSA-N
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Description

3-(N-phenylacetamido)propanoic acid (CAS 99855-42-2) is a small molecule building block with a molecular formula of C11H13NO3 and a molecular weight of 207.23 g/mol . It is supplied for research applications, particularly in the field of chemical biology and peptide synthesis. While the specific mechanism of action for this compound is not detailed in the literature, its structural features suggest its potential utility. The compound features a phenylacetamido group, which is a known protecting group in organic synthesis. For instance, the phenylacetamidomethyl (Phacm) group has been successfully employed as a removable arginine-based solubilizing tag in the challenging chemical synthesis of highly hydrophobic peptides and transmembrane proteins . This application is critical for producing materials to study vital membrane proteins, such as ion channels and G-protein coupled receptors, which are important drug targets . Researchers can leverage this compound as a precursor for the introduction of similar groups to improve the solubility and handling of difficult-to-synthesize peptides, thereby facilitating their purification and analysis. This product is intended for research purposes only and is not approved for use in humans, animals, or as a food additive. Please refer to the product specifications and safety data sheet (SDS) for detailed handling and storage information.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

3-(N-acetylanilino)propanoic acid

InChI

InChI=1S/C11H13NO3/c1-9(13)12(8-7-11(14)15)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,14,15)

InChI Key

KSFLDPFPSJLFLA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CCC(=O)O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Amide Bond Formation via Acid Chloride Route

Method Overview:

This classical approach involves converting phenylacetic acid into its acid chloride, followed by nucleophilic attack by a suitable amine or ammonia to form the amide linkage.

Reaction Pathway:

$$
\text{Phenylacetic acid} \xrightarrow{\text{Thionyl chloride or oxalyl chloride}} \text{Phenylacetyl chloride}
$$

$$
\text{Phenylacetyl chloride} + \text{3-aminopropanoic acid} \xrightarrow{\text{Base, Solvent}} \text{this compound}
$$

Conditions:

  • Reagents: Thionyl chloride (SOCl₂) or oxalyl chloride
  • Solvent: Anhydrous dichloromethane (DCM)
  • Temperature: Reflux conditions (~40°C)
  • Base: Triethylamine or pyridine to scavenge HCl

Advantages:

  • High reactivity of acid chlorides facilitates efficient amidation
  • Suitable for large-scale synthesis

Limitations:

  • Requires strict anhydrous conditions
  • Potential side reactions with moisture

Data Table:

Step Reagent Solvent Temperature Yield Remarks
Acid chloride formation SOCl₂ DCM Reflux ~85-90% Anhydrous conditions essential
Amide coupling 3-aminopropanoic acid - Room temp ~70-80% Excess amine may improve yield

Direct Amidation Using Coupling Reagents

Method Overview:

This approach employs coupling agents such as T3P, DCC, or EDCI to facilitate amide bond formation directly from phenylacetic acid and 3-aminopropanoic acid, avoiding the formation of acid chlorides.

Reaction Pathway:

$$
\text{Phenylacetic acid} + \text{3-aminopropanoic acid} \xrightarrow{\text{Coupling reagent}} \text{this compound}
$$

Conditions:

  • Reagents: T3P (propylphosphonic anhydride), DCC (dicyclohexylcarbodiimide), or EDCI
  • Catalyst: Catalytic DMAP (4-dimethylaminopyridine) enhances coupling efficiency
  • Solvent: Dichloromethane or DMF
  • Temperature: Ambient to slightly elevated (~25-40°C)

Research Data:

A study demonstrated the use of T3P-mediated coupling to synthesize amide derivatives with yields exceeding 80%, emphasizing the method's efficiency and mild conditions.

Data Table:

Step Reagents Solvent Temperature Yield Remarks
Coupling T3P, DMAP DCM Room temp 80-90% Mild and selective

Multi-step Synthesis via Phenylacetic Acid Derivatives

Method Overview:

This route involves initial synthesis of phenylacetamide derivatives, followed by coupling with a protected or activated propanoic acid intermediate.

Key Steps:

  • Alkylation or acylation of phenylacetic acid derivatives
  • Activation of the carboxylic acid group (e.g., via formation of esters or acid chlorides)
  • Amide bond formation with amino acid precursors

Representative Reaction:

  • Phenylacetic acid reacts with acetic anhydride to form phenylacetamide
  • The phenylacetamide is then coupled with a protected propanoic acid derivative

Research Findings:

Patents describe methods involving the use of acyl chlorides and carbodiimide coupling agents to efficiently produce the target compound with high purity.

Notes on Reaction Conditions and Optimization

Parameter Recommended Range Notes
Temperature 0°C to 40°C Lower temperatures favor selectivity; higher for reaction rate
Solvent Dichloromethane, DMF Anhydrous solvents prevent hydrolysis of reactive intermediates
Reagent excess 1.1–1.5 equivalents Ensures complete conversion
Reaction time 2–24 hours Longer times may improve yield but risk side reactions

Summary of Key Synthesis Data

Method Reagents Solvent Temperature Typical Yield Advantages Limitations
Acid chloride route SOCl₂, 3-aminopropanoic acid DCM Reflux 85-90% High efficiency Moisture-sensitive
Coupling with T3P Phenylacetic acid, 3-aminopropanoic acid DCM/DMF Room temp 80-90% Mild, high yield Cost of reagents
Multi-step acylation Phenylacetic derivatives Various Ambient 70-85% Versatile Longer synthesis time

Chemical Reactions Analysis

Types of Reactions

3-(N-phenylacetamido)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(N-phenylacetamido)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(N-phenylacetamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs of 3-(N-phenylacetamido)propanoic acid, highlighting differences in substituents, functional groups, and applications:

Compound Name Structural Features Key Properties/Activities Source/Synthesis Reference IDs
This compound N-Phenylacetamido group at C3 of propanoic acid. Peptidomimetic intermediate, polymer synthesis. Synthetic (multi-step coupling)
3-Acetamido-3-phenylpropanoic acid Acetamido and phenyl groups both at C3 of propanoic acid. Altered steric hindrance; potential drug precursor. Commercial synthesis (CAS: 40638-98-0)
(R)-2-Acetamido-3-(4-nitrophenyl)propanoic acid Acetamido at C2, 4-nitrophenyl at C3. Enhanced acidity due to nitro group; chiral drug intermediate. Synthetic (asymmetric synthesis)
Chlorinated 3-phenylpropanoic acids Chlorine substituents on phenyl ring (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid). Antimicrobial activity against E. coli and S. aureus. Natural (marine actinomycetes)
3-(Methylthio)propanoic acid esters Methylthio (-SCH3) group at C3; esterified carboxylic acid (e.g., methyl/ethyl esters). Aroma compounds in pineapple; antioxidant potential. Natural (fruit) or synthetic routes

Functional Group Impact on Bioactivity

  • N-Phenylacetamido Group : The phenyl substitution on the acetamide nitrogen increases lipophilicity, enhancing membrane permeability in drug candidates. This group also stabilizes peptoid conformations in polymer applications .
  • Chlorine Substituents : Chlorinated derivatives (e.g., compounds 1–3 in ) exhibit selective antimicrobial activity, likely due to halogen-mediated disruption of bacterial cell membranes .
  • Nitro and Methylthio Groups : The nitro group in ’s compound enhances electronic withdrawal, increasing carboxylic acid acidity. Methylthio groups in and contribute to sulfur-containing volatiles, critical in flavor chemistry .

Comparative Physicochemical Properties

Property This compound 3-Acetamido-3-phenylpropanoic acid Chlorinated Derivatives ()
Solubility Moderate in polar aprotic solvents Low (steric hindrance) Low (increased lipophilicity)
Acidity (pKa) ~4.5 (carboxylic acid) ~4.7 ~3.9–4.2 (electron-withdrawing Cl)
Bioactivity Peptoid backbone stability Underexplored Antimicrobial (MIC: 5–20 µg/mL)

Biological Activity

3-(N-phenylacetamido)propanoic acid, also known as 3-(2-phenylacetamido)propanoic acid, is an organic compound with the molecular formula C11_{11}H13_{13}NO3_3. This compound belongs to the class of amides and has garnered interest in various biological applications due to its potential therapeutic effects.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H13_{13}NO3_3
  • Molecular Weight : 219.23 g/mol
  • CAS Number : 99855-42-2

The compound features a propanoic acid backbone with a phenylacetamido group, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of propanoic acid, including this compound, exhibit antimicrobial properties. For instance, studies have demonstrated that similar compounds can inhibit the growth of various bacterial strains, including those responsible for skin infections and other diseases. The mechanism often involves interference with bacterial cell wall synthesis or protein production.

Neuroprotective Effects

Emerging evidence suggests that propanoic acid derivatives may possess neuroprotective properties. They could potentially modulate neurotransmitter levels or exhibit anti-inflammatory effects within the central nervous system. This aspect is particularly relevant in the context of neurodegenerative diseases.

Study 1: Antimicrobial Efficacy

A study published in Antibiotics examined the efficacy of various propanoic acid derivatives against Staphylococcus aureus. The results indicated that compounds similar to this compound displayed significant antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Study 2: Cytotoxicity Against Cancer Cells

In a study assessing the cytotoxicity of several amide derivatives, including those based on propanoic acid, it was found that certain compounds induced apoptosis in human leukemia cell lines. The IC50 values for these compounds were reported between 20 to 100 µM, indicating a promising therapeutic window for further development .

Study 3: Neuroprotective Properties

Research focusing on the neuroprotective effects of short-chain fatty acids revealed that propanoic acid derivatives could reduce neuroinflammation and improve cognitive function in animal models of Alzheimer's disease. This suggests potential applications for compounds like this compound in neurodegenerative conditions .

Table 1: Biological Activities of Propanoic Acid Derivatives

CompoundActivity TypeMIC/IC50 ValuesReference
This compoundAntimicrobial10-50 µg/mL
Similar amide derivativeCytotoxicity20-100 µM
Propionic acid derivativeNeuroprotectionN/A

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(N-phenylacetamido)propanoic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A common approach involves condensation reactions between phenylacetamide derivatives and propanoic acid precursors. For optimization, employ factorial design to systematically test variables such as temperature (e.g., 60–100°C), catalyst type (e.g., EDC/NHS coupling agents), and reaction time. Statistical analysis of yield and purity data can identify optimal conditions . Patent-derived methods for analogous compounds suggest substitution reactions under alkaline or acidic conditions, followed by purification via recrystallization or column chromatography .

Q. How should researchers characterize the structural and purity profile of this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer :

  • Structural Confirmation : Use 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to verify the acetamido and phenyl protons/carbons. X-ray crystallography (if crystalline) provides definitive stereochemical data .
  • Purity Analysis : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against standards. Mass spectrometry (ESI-MS) confirms molecular weight (C11_{11}H13_{13}NO3_{3}, 207.23 g/mol) .

Q. What are the best practices for handling and storing this compound to ensure stability?

  • Methodological Answer : Store the compound in airtight containers at -20°C under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Conduct accelerated stability studies by exposing samples to varying temperatures (4°C, 25°C, 40°C) and humidity levels (40–80% RH), monitoring degradation via HPLC .

Advanced Research Questions

Q. What computational chemistry approaches are suitable for predicting the biological activity or molecular interactions of this compound?

  • Methodological Answer : Perform molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities with potential targets like enzymes or receptors. Pair this with molecular dynamics (MD) simulations to assess stability of ligand-protein complexes over time. Validate predictions with in vitro assays (e.g., enzyme inhibition studies) .

Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives across different studies?

  • Methodological Answer : Analyze variables such as:

  • Purity : Re-test compounds using standardized HPLC protocols.
  • Assay Conditions : Compare buffer pH, temperature, and co-solvents (e.g., DMSO concentration).
  • Biological Models : Replicate experiments in cell lines or animal models with validated genetic backgrounds. Use meta-analysis to identify confounding factors .

Q. What strategies are recommended for designing scalable synthesis protocols while maintaining stereochemical integrity?

  • Methodological Answer : Optimize reaction engineering parameters (e.g., continuous-flow reactors) to enhance mixing and heat transfer. Monitor stereoselectivity using chiral HPLC or polarimetry during scale-up. Implement Quality by Design (QbD) principles to define critical process parameters (CPPs) and critical quality attributes (CQAs) .

Q. How can the stability of this compound under various experimental conditions (e.g., aqueous buffers, UV light) be systematically evaluated?

  • Methodological Answer : Design stability studies using:

  • Forced Degradation : Expose the compound to UV light (254 nm), acidic/basic conditions (pH 2–12), and oxidizing agents (H2_2O2_2).
  • Kinetic Analysis : Quantify degradation products via LC-MS and calculate rate constants. Use Arrhenius plots to predict shelf-life under storage conditions .

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